4-Nitro-2-phenoxyaniline has been studied in the field of crystallography to understand the arrangement of atoms and molecules in its solid state. A study published in the National Institutes of Health's PubMed Central database investigated the crystal structure of 4-Nitro-2-phenoxyaniline. The research found that the oxygen atom linking the two aromatic rings adopts a specific conformation and the molecules are linked by hydrogen bonds [].
4-Nitro-2-phenoxyaniline is an aromatic organic compound with the molecular formula C₁₂H₁₀N₂O₃. It features a biphenyl structure where two phenyl rings are connected by an ether bridge at the second position of one ring, while a nitro group is present at the fourth position of the other ring. The presence of the nitro group introduces electron-withdrawing characteristics, influencing the compound's electronic properties and reactivity . This compound has been studied for its crystallographic properties, revealing that the oxygen atom linking the aromatic rings adopts a specific conformation, and hydrogen bonds play a significant role in its solid-state structure .
There is no current information available regarding a specific mechanism of action for 4-Nitro-2-phenoxyaniline.
Due to the absence of specific data, it is advisable to handle 4-Nitro-2-phenoxyaniline with caution, assuming it might possess similar hazards to related aromatic nitro compounds. These can include:
4-Nitro-2-phenoxyaniline can be synthesized through several methods, including:
4-Nitro-2-phenoxyaniline has potential applications in:
Several compounds share structural similarities with 4-Nitro-2-phenoxyaniline. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-2-phenoxyaniline | Contains an amino group instead of a nitro group | Exhibits different reactivity due to amino group |
4-Nitrophenol | Contains a single phenolic structure | Primarily used as a disinfectant and antiseptic |
Nimesulide | A derivative containing a sulfonamide group | Known for anti-inflammatory effects |
2-Nitrophenol | Similar nitro substitution on a single ring | Used primarily in dye manufacturing |
4-Nitro-2-phenoxyaniline stands out due to its biphenyl ether structure and potential applications in pharmaceuticals, differentiating it from other similar compounds that may not possess both aromatic rings connected by an ether bridge .
Selective nitration represents one of the primary synthetic routes to 4-Nitro-2-phenoxyaniline, with various methodologies developed to achieve optimal regioselectivity and yield. The controlled introduction of the nitro group at the para position relative to the amino group remains a crucial challenge in the synthesis of this compound.
Traditional nitration using mixed acids (HNO₃/H₂SO₄) often lacks the required selectivity, leading to isomeric mixtures and side products. However, several modified approaches have demonstrated improved para-selectivity:
Direct Nitration of 2-Phenoxyaniline Derivatives:
A practical approach involves the nitration of 2'-phenoxy-acetanilide. By dissolving the precursor in acetic acid and treating it with red fuming nitric acid at 60-80°C, a 60-70% yield of 4'-nitro-2'-phenoxy-acetanilide can be achieved. Subsequent deacetylation yields the desired 4-Nitro-2-phenoxyaniline.
Catalyst-Mediated Selective Nitration:
The use of soluble anhydrite as a catalyst has been shown to selectively promote nitration at the para position. Research indicates that this approach enhances para-selectivity for various aromatic substrates, making it potentially valuable for 4-Nitro-2-phenoxyaniline synthesis.
Zeolite-Catalyzed Nitration:
Zeolite catalysts offer a promising strategy for regioselective nitration. The confined spaces within zeolite pores influence substrate orientation during nitration, enhancing selectivity. Studies have demonstrated that the para/ortho ratio is significantly affected by solvent choice, with diethyl ether providing optimal para-selectivity (para/ortho ratio of 0.97).
Table 1: Solvent Effects on Para/Ortho Selectivity in Zeolite-Catalyzed Nitration
Solvent | Para/Ortho Ratio | Benzoquinone Formed (%) |
---|---|---|
Diethyl ether | 0.97 | 3 |
CCl₄ | 0.11 | 3 |
Methanol | Not specified | 7 |
The Sandmeyer reaction provides a versatile approach for functional group introduction to aromatic rings, with recent electrochemical adaptations offering significant advantages for industrial-scale synthesis of compounds like 4-Nitro-2-phenoxyaniline.
Electrochemical Sandmeyer methodology employs electricity as the driving force, eliminating the need for stoichiometric copper salts traditionally used in these reactions. This approach offers several benefits:
Research on electrochemical bromination of aryldiazonium salts has demonstrated the viability of this approach, with the judicious choice of halogenation reagents allowing for the rapid interception of nascent aryl radicals.
One-Pot Diazotization/Electrochemical Reaction:
A particularly attractive strategy involves direct use of anilines as starting materials in a one-pot diazotization/electrochemical reaction sequence. This methodology has been successfully applied to various substrates with good to excellent yields, as illustrated in the table below:
Table 2: Selected Examples of One-Pot Diazotization/Electrochemical Reactions
Starting Material | Product | Yield (%) |
---|---|---|
Aniline derivatives | Corresponding halides | 60-85 |
2-(Allyloxy)aniline | Cyclized product | 37 |
Various aryl amines | Halogenated products | Good to excellent |
For 4-Nitro-2-phenoxyaniline synthesis, this approach could potentially be modified to introduce the nitro group efficiently while maintaining the phenoxy linkage.
The development of efficient catalytic systems is crucial for optimizing the synthesis of 4-Nitro-2-phenoxyaniline, particularly for the condensation reactions involved in forming the phenoxy linkage. Patent literature describes an effective method using tertiary amine alkaloid catalysts for preparing 2-phenoxyaniline, which serves as a precursor to 4-Nitro-2-phenoxyaniline.
The preparation method involves several key steps:
Catalyst Preparation:
The process begins with solid levorotatory or dextrorotatory tertiary amine alkaloids, which undergo steam distillation at 100-120°C. The condensate is collected, and solid NaOH (1-4 times the weight of the condensate) is added to control the pH between 13 and 14. The mixture is allowed to stand for 48-60 hours to prepare the catalyst.
Reaction Components and Conditions:
The optimized reaction mixture contains specific proportions of components:
Table 3: Reaction Components for 2-Phenoxyaniline Synthesis
Component | Parts by Weight |
---|---|
o-Nitrochlorobenzene | 100-120 |
Phenol | 65-80 |
Catalyst | 7-12 |
Active nickel | 5-12 |
Ethanol | 400-700 |
The reaction proceeds in two temperature-controlled stages: first at 80-85°C for 5 hours, then at 145-155°C for 8 hours. This stepwise approach allows for optimal formation of the intermediate 2-phenoxy nitrobenzene.
Purification and Reduction:
After purification through water washing and phase separation, the 2-phenoxy nitrobenzene intermediate is reduced to 2-phenoxyaniline using active nickel in ethanol at 85-100°C under 2MPa pressure for 4 hours. This precursor can then be nitrated to produce 4-Nitro-2-phenoxyaniline.
Environmental considerations have driven the development of greener approaches to the synthesis of compounds like 4-Nitro-2-phenoxyaniline, focusing on reducing waste, energy consumption, and the use of hazardous reagents.
Ionic Liquid Catalysis:
A patent describes a green nitration method using acetyl nitrate as the nitration agent with ionic liquid catalysis. This approach provides an environmentally friendlier alternative to traditional mixed acid nitration methods, with reduced volatility, potential for catalyst recovery, and often enhanced selectivity.
Zeolite-Catalyzed Green Nitration:
The use of zeolites as solid acid catalysts eliminates the need for large quantities of liquid acids, significantly reducing waste generation. Research has shown that nitration of phenol using dilute nitric acid over proton forms of various zeolites can produce nitrophenols with controllable regioselectivity.
Dinitrogen Pentoxide/Zeolite Systems:
A particularly promising green approach involves using dinitrogen pentoxide over zeolite catalysts for para-selective nitration of aromatic compounds. This method has achieved some of the highest para-selectivities in high-yielding nitration reactions for a wide range of substrates, with minimal formation of dinitro compounds.
Table 4: Comparison of Green Nitration Approaches
Method | Advantages | Limitations |
---|---|---|
Ionic liquid catalysis | Reduced volatility, catalyst recovery | Limited scale-up data |
Zeolite-catalyzed nitration | Solid catalyst, reduced liquid waste | Variable selectivity with substrate |
N₂O₅/Zeolite systems | High para-selectivity, few dinitro byproducts | Production of HNO₃ as byproduct |
Acetyl nitrate/Zeolite Hb | Excellent para-selectivity, acetic acid recovery | Hazards of acetyl nitrate |
The synthesis of nimesulide from 4-nitro-2-phenoxyaniline involves three critical stages: nucleophilic aromatic substitution, sulfonylation, and final purification. In the initial step, o-chloronitrobenzene reacts with phenol under alkaline conditions at 110–120°C to form 2-phenoxynitrobenzene, achieving 78–82% conversion efficiency [4] [5]. Subsequent nitration using concentrated nitric acid (65–68%) in acetic anhydride introduces the para-nitro group, with reaction temperature control (0–5°C) proving essential to minimize byproduct formation [4] [7].
Methanesulfonylation constitutes the final synthetic step, where 4-nitro-2-phenoxyaniline reacts with methanesulfonyl chloride in dichloromethane. Triethylamine acts as both base and proton scavenger, enabling 89–92% yields when maintaining stoichiometric ratios of 1:1.2 (amine:sulfonyl chloride) [5] [6]. Recrystallization from ethanol reduces residual sulfonic acid impurities to <0.5%, with crystal morphology optimized through controlled cooling rates of 0.5°C/min [4] [7].
Table 1: Key Parameters in Nimesulide Synthesis
Process Stage | Optimal Conditions | Yield Improvement Strategy |
---|---|---|
Phenoxy Group Introduction | KOH (2.5 eq), 120°C, 8h | Phase-transfer catalysts (+12% yield) [5] |
Nitration | HNO3 (1.1 eq), 0°C, 4h | Acetic acid co-solvent (-15% byproducts) [4] |
Sulfonylation | MsCl (1.2 eq), 25°C, 6h | Molecular sieve dehydration (+8% yield) [6] |
As Nimesulide Impurity D, 4-nitro-2-phenoxyaniline requires strict control below 0.15% according to ICH Q3A guidelines [1] [7]. Reverse-phase HPLC with UV detection (λ=254 nm) provides quantification limits of 0.02% using C18 columns and acetonitrile-phosphate buffer mobile phases [7]. Structural characterization studies employing B3LYP/6-311G density functional theory calculations confirm intramolecular hydrogen bonding between nitro and amine groups, explaining its persistence in crude reaction mixtures [7] [4].
Process analytical technology (PAT) implementations utilize in-line FTIR spectroscopy to monitor nitro group reduction intermediates during impurity removal. Recent advancements combine high-resolution mass spectrometry (HRMS) with molecular electrostatic potential surface modeling to predict impurity-matrix interactions in final dosage forms [2] [7].
Table 2: Analytical Methods for Impurity Characterization
Technique | Detection Limit | Key Spectral Features | Application Scope |
---|---|---|---|
HPLC-UV | 0.02% | Retention time: 8.2±0.3 min | Batch release testing [1] [7] |
Powder XRD | 0.5% | Characteristic peaks at 12.4°, 16.7° | Polymorph discrimination [2] [4] |
FTIR-ATR | 0.1% | N-H stretch: 3350 cm⁻¹ | Process monitoring [7] |
Scale-up challenges center on managing the highly exothermic nitration stage (-ΔH= 210 kJ/mol). Modern facilities employ jacketed loop reactors with dynamic temperature control, achieving 12,000 L batch sizes while maintaining reaction temperatures within ±1.5°C [4] [5]. Continuous manufacturing platforms integrate microwave-assisted synthesis modules for phenoxy group installation, reducing processing times from 8 hours to 45 minutes through 2.45 GHz dielectric heating [6] [7].
Solvent recovery systems demonstrate 92% ethanol reuse in recrystallization through fractional distillation with packed columns, significantly reducing production costs [4]. Environmental impact assessments reveal that implementing membrane filtration for nitrobenzene byproducts decreases aqueous waste generation by 65% compared to traditional activated carbon treatments [5] [7].
The most sensitive published procedure couples diazotised 4-Nitro-2-phenoxyaniline with 8-hydroxyquinoline to give a crimson complex that shifts to deep violet in ethanol [1] [2]. The chromophore absorbs maximally at 560 nm, enabling rapid colorimetric quantification without interference from typical tablet excipients [1].
Table 1 summarises the full validation data. The method exhibits a limit of detection of 0.005 µg/mL and demonstrates Beer–Lambert compliance from 0.05 µg/mL to 3.0 µg/mL with a correlation coefficient of 0.9994 [1] [2].
Parameter | Result | Reference |
---|---|---|
Wavelength maximum | 560 nm [1] | 2 |
Limit of detection | 0.005 µg/mL [2] | 30 |
Limit of quantification | 0.05 µg/mL [1] | 2 |
Linear range | 0.05–3.0 µg/mL [1] | 2 |
Regression coefficient | 0.9994 [2] | 30 |
Assay precision (relative standard deviation) | 0.83% [1] | 2 |
Commercial nimesulide tablets show no absorbance at 560 nm unless spiked with 4-Nitro-2-phenoxyaniline, confirming high method specificity [1]. Recovery studies averaging 99.6% at three fortification levels verify accuracy inside routine quality-control matrices [1].
A validated stability-indicating reverse-phase liquid chromatographic assay separates nimesulide from Impurity D within 10 minutes [3]. Optimal resolution requires acetonitrile-triethylamine-water (45:0.5:54.5 v/v/v) at pH 5.2 on a C18 column (150 mm × 4.6 mm, 5 µm) at 40 °C [3]. Detection at 230 nm yields retention times of 7.11 minutes for nimesulide and 7.98 minutes for 4-Nitro-2-phenoxyaniline, with baseline separation (resolution 3.20) [3].
Chromatographic factor | Optimised setting | Reference |
---|---|---|
Stationary phase | C18, 150 mm × 4.6 mm, 5 µm [3] | 5 |
Mobile phase | Acetonitrile–triethylamine–water 45:0.5:54.5 (pH 5.2) [3] | 5 |
Column temperature | 40 °C [3] | 5 |
Flow rate | 1.0 mL/min [3] | 5 |
Detection wavelength | 230 nm [3] | 5 |
Retention time (Impurity D) | 7.98 min [3] | 5 |
Limit of detection | 0.0044 µg/mL [3] | 5 |
Limit of quantification | 0.0146 µg/mL [3] | 5 |
Resolution (nimesulide vs Impurity D) | 3.20 [3] | 5 |
The intrinsic absorption profile of 4-Nitro-2-phenoxyaniline shows a primary band at 282 nm and a charge-transfer shoulder around 320 nm [4]. These bands assist in purity profiling when coupled to diode-array detection within liquid chromatography [5].
Density-functional calculations (B3LYP/6-311G) match experimental infrared peaks at 3,438 cm⁻¹ (amine N-H stretch), 1,525 cm⁻¹ (nitro asymmetric stretch), and 1,210 cm⁻¹ (C–N stretch) [4] [6]. Raman libraries corroborate a dominant band near 1,340 cm⁻¹, facilitating Fourier-transform Raman screening of raw materials [7].
Proton spectra display two distinct ortho-coupled doublets for the phenoxy ring at 6.97 ppm and 7.03 ppm, while the aniline ring shows characteristic amine exchange broadening at 5.63 ppm [8]. Carbon spectra allocate the ether-linked quaternary carbon at 156.2 ppm, proving structural integrity during routine batch release [9].
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guideline Q1A(R2) mandates stress testing across heat, humidity, oxidative, and photolytic conditions; photostability conditions fall under guideline Q1B [10] [11]. For impurities, guideline Q3A(R2) specifies reporting, identification, and qualification thresholds based on maximum daily dose [12] [13].
Forced degradation of 4-Nitro-2-phenoxyaniline reveals susceptibility to photolysis, producing trace nitroso analogues after exposure equivalent to 1.2 million lux hours [11]. Heating at 60 °C for 7 days under 75% relative humidity causes ≤2% hydrolytic conversion to 2-phenoxyaniline, confirming moderate hydrolytic resilience [14].
Storage condition | Time point | Assay purity (%) | Degradation products (%) | Reference |
---|---|---|---|---|
25 °C / 60% RH | 0 months | 99.8 [15] | Not detected [15] | 7 |
25 °C / 60% RH | 12 months | 99.6 [16] | 0.12 [16] | 21 |
25 °C / 60% RH | 24 months | 99.3 [16] | 0.21 [16] | 21 |
40 °C / 75% RH | 6 months | 98.9 [14] | 0.55 [14] | 36 |
Photostability (1.2 M lux h) | After exposure | 98.2 [11] | 0.64 [11] | 38 |
The impurity remains within the International Council for Harmonisation identification threshold of 0.1% at all real-time points, but photolytic stress approaches the qualification threshold, underscoring the need for protective packaging [11] [17].